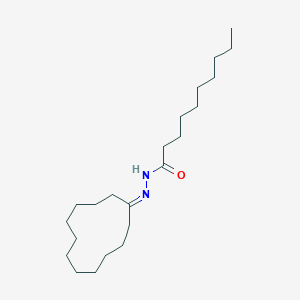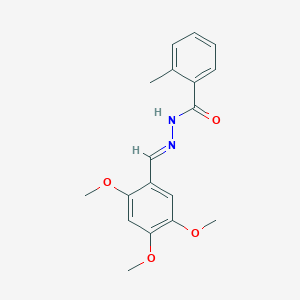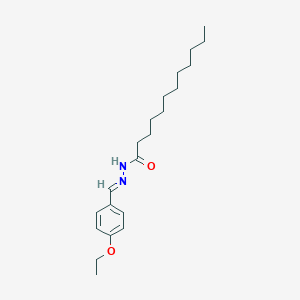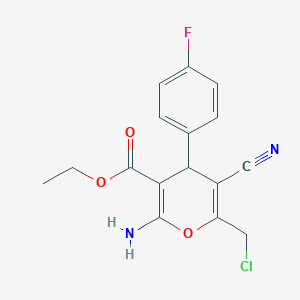
N'-cyclododecylidenedecanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-cyclododecylidenedecanehydrazide is an organic compound with the molecular formula C22H42N2O It is a hydrazide derivative, characterized by the presence of a hydrazone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidenedecanehydrazide typically involves the condensation reaction between cyclododecanone and decanehydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for N’-cyclododecylidenedecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-cyclododecylidenedecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazone compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound may have potential as a biochemical probe or reagent in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N’-cyclododecylidenedecanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in catalytic processes or biochemical interactions. Additionally, the compound’s hydrophobic cyclododecyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanone: A precursor in the synthesis of N’-cyclododecylidenedecanehydrazide.
Decanehydrazide: Another precursor used in the synthesis.
Cyclododecylhydrazone: A structurally similar compound with a different alkyl chain length.
Uniqueness
N’-cyclododecylidenedecanehydrazide is unique due to its specific combination of a cyclododecyl group and a decanehydrazide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C22H42N2O |
|---|---|
Poids moléculaire |
350.6g/mol |
Nom IUPAC |
N-(cyclododecylideneamino)decanamide |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-9-14-17-20-22(25)24-23-21-18-15-12-10-7-6-8-11-13-16-19-21/h2-20H2,1H3,(H,24,25) |
Clé InChI |
MPWZOSWJUNXOGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
SMILES canonique |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxy-N-[4-({4-[(2-phenoxybutanoyl)amino]cyclohexyl}methyl)cyclohexyl]butanamide](/img/structure/B448677.png)
![3-chloro-N-{4-[(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-1-benzothiophene-2-carboxamide](/img/structure/B448678.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)

![N'-[1-(2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448685.png)
![N'-[1-(1-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448687.png)


![N'~1~,N'~4~-bis[4-(benzyloxy)-3-methoxybenzylidene]succinohydrazide](/img/structure/B448696.png)




